Uredofos
Overview
Description
Uredofos is a broad-spectrum dewormer known for its efficacy against canine tapeworms, roundworms, hookworms, and whipworms . Its molecular formula is C₁₉H₂₅N₄O₆PS₂, and it has a molecular weight of 500.52 g/mol . The compound is characterized by its complex structure, which includes phosphorus and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uredofos involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted under controlled conditions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is designed to be efficient and scalable to meet the demands of the veterinary pharmaceutical market.
Chemical Reactions Analysis
Types of Reactions: Uredofos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction and substitution reactions produce a range of modified compounds with different functional groups.
Scientific Research Applications
Uredofos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of phosphorus-sulfur chemistry and reaction mechanisms.
Medicine: Explored for its potential use in developing new antiparasitic drugs and treatments.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of Uredofos involves the inhibition of key enzymes and metabolic pathways in parasitic organisms. By disrupting essential biological processes, this compound effectively eliminates parasites from the host. The molecular targets of this compound include enzymes involved in energy metabolism and cellular function, leading to the death of the parasites.
Comparison with Similar Compounds
Praziquantel: Another broad-spectrum antiparasitic agent used to treat tapeworm infections.
Fenbendazole: A benzimidazole compound effective against a wide range of gastrointestinal parasites.
Ivermectin: A macrocyclic lactone used to treat various parasitic infections in animals.
Comparison: Uredofos is unique in its chemical structure, which includes both phosphorus and sulfur atoms, distinguishing it from other antiparasitic agents. Its broad-spectrum activity and efficacy against multiple types of parasites make it a valuable tool in veterinary medicine. Compared to similar compounds, this compound offers a distinct mechanism of action and a different spectrum of activity, providing an alternative option for parasite control.
Biological Activity
Uredofos is a pharmaceutical compound primarily recognized for its anthelmintic properties, particularly against gastrointestinal parasites in animals. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is classified as a ureide derivative with notable efficacy in treating parasitic infections. Its mechanism of action involves disrupting the metabolic processes of helminths, leading to their paralysis and subsequent elimination from the host's body. This makes it particularly valuable in veterinary medicine for managing intestinal parasites in dogs and other animals.
The biological activity of this compound is attributed to its ability to inhibit key metabolic pathways in parasites. It interferes with:
- Energy metabolism : By disrupting ATP synthesis in helminths.
- Neuromuscular function : Causing paralysis through interference with neurotransmitter release.
Case Studies
- Canine Intestinal Helminths : A study conducted on 98 dogs demonstrated that this compound effectively eliminated adult ascarids (Toxocara canis and Toxascaris leonina) and hookworms (Ancylostoma caninum) after treatment, showcasing its broad-spectrum anthelmintic activity .
- Cross Transmission Studies : Research highlighted the cross-transmission of gastrointestinal nematodes between captive neotropical felids and feral cats, where this compound was used to treat infected animals, further confirming its effectiveness against nematodes and cestodes .
Table 1: Efficacy of this compound Against Common Canine Parasites
Parasite Type | Species | Efficacy (%) | Reference |
---|---|---|---|
Ascarids | Toxocara canis | 95 | |
Hookworms | Ancylostoma caninum | 90 | |
Cestodes | Dipylidium caninum | 85 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 2-4 hours. The half-life allows for effective dosing schedules, typically administered once or twice a day depending on the severity of the infection.
Safety Profile
This compound has been shown to have a favorable safety profile in both clinical and field studies. Adverse effects are rare but may include:
- Mild gastrointestinal disturbances
- Allergic reactions in sensitive individuals
Properties
CAS No. |
52406-01-6 |
---|---|
Molecular Formula |
C19H25N4O6PS2 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C19H25N4O6PS2/c1-4-28-30(25,29-5-2)22-19(31)21-17-9-7-6-8-16(17)20-18(24)23-32(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,20,23,24)(H2,21,22,25,31) |
InChI Key |
NDXFLHPUUKVXLQ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Isomeric SMILES |
CCOP(=O)(N=C(NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)S)OCC |
Canonical SMILES |
CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Appearance |
Solid powder |
Key on ui other cas no. |
52406-01-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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